REACTION_SMILES
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[NH2:17][C:18]([NH2:19])=[O:20].[c:1]1([CH3:16])[cH:2][c:3]([NH:7][c:8]2[n:9][cH:10][cH:11][cH:12][c:13]2[CH2:14][NH2:15])[cH:4][cH:5][cH:6]1>>[c:1]1([CH3:16])[cH:2][c:3]([N:7]2[c:8]3[n:9][cH:10][cH:11][cH:12][c:13]3[CH2:14][NH:15][C:18]2=[O:20])[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(Nc2ncccc2CN)c1
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Name
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Type
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product
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Smiles
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Cc1cccc(N2C(=O)NCc3cccnc32)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |